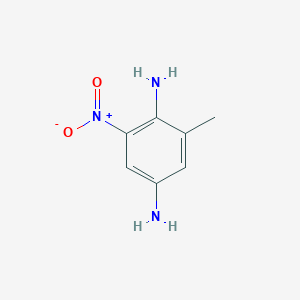

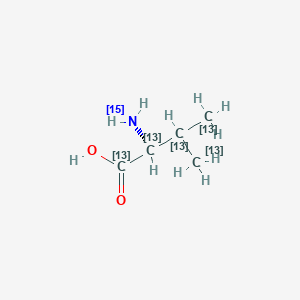

(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” can be analyzed using techniques such as X-ray crystallography . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information on the chemical reactions involving “this compound” is not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available in the search results .Scientific Research Applications

1. Analytical Chemistry and Separation Techniques

The compound has been utilized in the study of wine flavor, particularly in the separation of positional isomers like 2- and 3-methyl-substituted butanol, butyl acetate, and butanoic acid, using shape-selective cyclodextrin derivative capillary columns. This technique is beneficial for resolving enantiomeric pairs and separating isomers, which is crucial in complex matrices like wine. This application underlines the compound's importance in improving separation techniques and analytical specificity (Shao & Marriott, 2003).

2. Microbial Identification and Food Safety

The compound is significant in characterizing volatile organic compounds produced by pathogenic bacteria such as Escherichia coli O157:H7, Salmonella Enteritidis, and Staphylococcus aureus. The ability to detect and differentiate these pathogens based on their volatile compound profiles is crucial in food safety and quality control. This application showcases the compound's role in enhancing methods for monitoring microbial contamination in food products (Chen et al., 2017).

3. Material Science and Structural Chemistry

In material science and structural chemistry, the compound aids in understanding hydrogen bonding and polymorphism in amino alcohol salts. By reacting with quinoline-2-carboxylic acid, it forms salts that exhibit distinct hydrogen bonding and π∙∙∙π stacking interactions, contributing to knowledge about molecular connectivity and structural variety. This application emphasizes the compound's role in deepening our understanding of molecular interactions and crystal engineering (Podjed & Modec, 2022).

4. Biochemistry and Metabolism

In biochemistry, the compound is instrumental in studying the metabolic processes and growth of bacteria such as Staphylococcus aureus in different environments like milk and pork. By analyzing the production of specific volatile organic compounds, it helps in understanding bacterial growth dynamics and interactions with other microorganisms. This research is vital for food safety and designing strategies to control bacterial contamination (Chen et al., 2018; Hu et al., 2020).

Safety and Hazards

Future Directions

The future directions in the study of a compound often depend on the current state of knowledge and the potential applications of the compound. Unfortunately, specific information on the future directions of “(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid” is not available in the search results .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid involves the incorporation of the isotopes 15N and 13C at specific positions in the butanoic acid molecule. This can be achieved through a series of reactions starting from appropriate starting materials.", "Starting Materials": [ "L-alanine", "Sodium azide", "Methyl iodide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium acetate", "Acetic anhydride", "1,2,3,4-tetraacetoxybutane", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of (2S)-2-azanylbutanoic acid", "- Dissolve L-alanine in water and adjust pH to 9-10 using sodium hydroxide", "- Add sodium azide and stir for 2 hours at room temperature", "- Acidify the solution with hydrochloric acid and extract the product with ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (2S)-2-azanylbutanoic acid", "Step 2: Synthesis of (2S)-2-(15N)azanylbutanoic acid", "- Dissolve (2S)-2-azanylbutanoic acid in methanol", "- Add sodium borohydride and stir for 2 hours at room temperature", "- Quench the reaction with acetic acid and extract the product with ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (2S)-2-(15N)azanylbutanoic acid", "Step 3: Synthesis of (2S)-2-(15N)azanyl-3-methylbutanoic acid", "- Dissolve (2S)-2-(15N)azanylbutanoic acid in acetic anhydride", "- Add methyl iodide and stir for 2 hours at room temperature", "- Quench the reaction with water and extract the product with ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (2S)-2-(15N)azanyl-3-methylbutanoic acid", "Step 4: Synthesis of (2S)-2-(15N)azanyl-3-(113C)methylbutanoic acid", "- Dissolve (2S)-2-(15N)azanyl-3-methylbutanoic acid and 1,2,3,4-tetraacetoxybutane in acetic anhydride", "- Add sodium acetate and heat the mixture at 80°C for 6 hours", "- Quench the reaction with water and extract the product with ethyl acetate", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain (2S)-2-(15N)azanyl-3-(113C)methylbutanoic acid" ] } | |

| 202407-30-5 | |

Molecular Formula |

C5H11NO2 |

Molecular Weight |

123.103 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

KZSNJWFQEVHDMF-XAFSXMPTSA-N |

Isomeric SMILES |

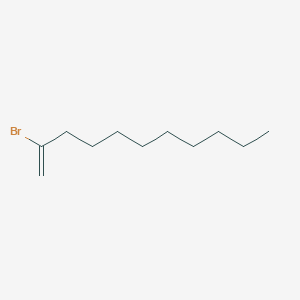

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |

SMILES |

CC(C)C(C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)N |

synonyms |

(+)-2-Amino-3-methylbutyric Acid-13C5,15N; (2S)-2-Amino-3-methylbutanoic Acid-13C5,15N; (S)-2-Amino-3-methylbutanoic Acid-13C5,15N; (S)-Valine-13C5,15N; (S)-α-Amino-β-methylbutyric Acid-13C5,15N; L-(+)-α-Aminoisovaleric Acid-13C5,15N; L-α-Amino-β-met |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)

![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)